molecular formula C16H11NO5 B14294075 6-Methyl-3-(2-nitrophenoxy)-2H-1-benzopyran-2-one CAS No. 112632-76-5

6-Methyl-3-(2-nitrophenoxy)-2H-1-benzopyran-2-one

Katalognummer: B14294075
CAS-Nummer: 112632-76-5
Molekulargewicht: 297.26 g/mol
InChI-Schlüssel: ZEHUCJVIHITRIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-3-(2-nitrophenoxy)-2H-1-benzopyran-2-one is a complex organic compound with a unique structure that combines a benzopyran core with a nitrophenoxy substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(2-nitrophenoxy)-2H-1-benzopyran-2-one typically involves the reaction of 6-methyl-2H-1-benzopyran-2-one with 2-nitrophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-3-(2-nitrophenoxy)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate.

    Substitution: The nitrophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Potassium carbonate, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzopyran derivatives.

Wissenschaftliche Forschungsanwendungen

6-Methyl-3-(2-nitrophenoxy)-2H-1-benzopyran-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-Methyl-3-(2-nitrophenoxy)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the benzopyran core can interact with various biological receptors. These interactions can modulate cellular pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Methyl-3-(2-aminophenoxy)-2H-1-benzopyran-2-one
  • 6-Methyl-3-(2-hydroxyphenoxy)-2H-1-benzopyran-2-one
  • 6-Methyl-3-(2-chlorophenoxy)-2H-1-benzopyran-2-one

Uniqueness

6-Methyl-3-(2-nitrophenoxy)-2H-1-benzopyran-2-one is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

112632-76-5

Molekularformel

C16H11NO5

Molekulargewicht

297.26 g/mol

IUPAC-Name

6-methyl-3-(2-nitrophenoxy)chromen-2-one

InChI

InChI=1S/C16H11NO5/c1-10-6-7-13-11(8-10)9-15(16(18)22-13)21-14-5-3-2-4-12(14)17(19)20/h2-9H,1H3

InChI-Schlüssel

ZEHUCJVIHITRIT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2)OC3=CC=CC=C3[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.